2,2',2'',2'''-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid
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Overview
Description
2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is a complex organic compound with the molecular formula C12H16O8S6 and a molecular weight of 480.610 g/mol . This compound is characterized by the presence of multiple sulfur atoms and acetic acid groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves several steps. One common method starts with the preparation of 1,4-dithiane-2,5-diol, which is then subjected to various chemical reactions to introduce the acetic acid groups. The reaction conditions typically involve the use of catalysts such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur and acetic acid groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of sulfur-containing heterocycles and other complex organic molecules Additionally, it is used in industrial processes for the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid involves interactions with various molecular targets and pathways. The sulfur atoms in the compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. The acetic acid groups can also participate in various biochemical reactions, further enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar compounds to 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid include 1,4-dithiane-2,5-diol and other sulfur-containing organic molecules . Compared to these compounds, 2,2’,2’‘,2’‘’-(1,4-Dithiane-2,5-diylidenetetrakis(thio))tetrakisacetic acid is unique due to its multiple acetic acid groups and the specific arrangement of sulfur atoms, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
52959-43-0 |
---|---|
Molecular Formula |
C12H16O8S6 |
Molecular Weight |
480.7 g/mol |
IUPAC Name |
2-[[2,5,5-tris(carboxymethylsulfanyl)-1,4-dithian-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C12H16O8S6/c13-7(14)1-21-11(22-2-8(15)16)5-26-12(6-25-11,23-3-9(17)18)24-4-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
ZGLLJEKDAHITBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SCC(S1)(SCC(=O)O)SCC(=O)O)(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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